4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one
Overview
Description
“4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one” is a chemical compound with the CAS Number: 916486-99-2 . Its IUPAC name is 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The molecular weight of this compound is 192.17 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8O4/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h3-4H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Synthetic Chemistry and Structural Analysis
- The versatility of triazoles, including 4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one, in synthetic chemistry is noteworthy. They are central to developing new drugs with diverse biological activities due to the structural variations they offer with the same numbers of carbon and nitrogen atoms. The preparation of triazole derivatives, including the compound , is crucial in green chemistry, sustainability, and energy-saving initiatives. They are also pivotal in addressing new diseases and resistant bacteria, especially neglected diseases affecting a significant part of humanity (Ferreira et al., 2013).
Biological Activity and Therapeutic Potential
- The triazole family of compounds, which includes 4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one, is of considerable interest due to their broad range of biological activities. These compounds have been investigated for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of new chemical entities and pharmaceuticals based on triazole derivatives is a dynamic field, with many studies evaluating these compounds across various biological targets. This highlights the significant role that 4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one and similar compounds may play in future therapeutic applications (Ferreira et al., 2013).
Safety and Hazards
properties
IUPAC Name |
6,7-dihydro-[1,3]dioxolo[4,5-g]chromen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRCZKCGOXIDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=C(C=C2C1=O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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